4-Cyclopropyl-1,1,1-trifluorobutan-2-ol 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol
Brand Name: Vulcanchem
CAS No.: 1488107-15-8
VCID: VC5917028
InChI: InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5-6,11H,1-4H2
SMILES: C1CC1CCC(C(F)(F)F)O
Molecular Formula: C7H11F3O
Molecular Weight: 168.159

4-Cyclopropyl-1,1,1-trifluorobutan-2-ol

CAS No.: 1488107-15-8

Cat. No.: VC5917028

Molecular Formula: C7H11F3O

Molecular Weight: 168.159

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-1,1,1-trifluorobutan-2-ol - 1488107-15-8

Specification

CAS No. 1488107-15-8
Molecular Formula C7H11F3O
Molecular Weight 168.159
IUPAC Name 4-cyclopropyl-1,1,1-trifluorobutan-2-ol
Standard InChI InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5-6,11H,1-4H2
Standard InChI Key QENFPLNBMFIKRB-UHFFFAOYSA-N
SMILES C1CC1CCC(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a hydroxyl group (-OH) at the second carbon of a butanol backbone, a trifluoromethyl (-CF3_3) group at the first carbon, and a cyclopropyl ring attached to the fourth carbon (Figure 1). The SMILES notation OC(CCC1CC1)C(F)(F)F\text{OC(CCC1CC1)C(F)(F)F} explicitly defines this arrangement, highlighting the spatial orientation of functional groups . The cyclopropane ring introduces steric constraints, while the -CF3_3 group enhances lipophilicity and metabolic stability—a hallmark of fluorinated compounds in drug design .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H11F3O\text{C}_7\text{H}_{11}\text{F}_3\text{O}
Molecular Weight168.16 g/mol
Exact Mass168.0449 g/mol
SMILESOC(CCC1CC1)C(F)(F)F
InChIKeyAJCDOOOZVYXHKW-ONEGZZNKSA-N

Physicochemical Properties

While direct measurements of boiling and melting points are unavailable, analogies to related fluorinated alcohols suggest moderate volatility. For instance, 4,4,4-trifluorobutan-2-one, a precursor with a similar backbone, exhibits a boiling point of 95–96°C . The hydroxyl group confers partial aqueous solubility, though the trifluoromethyl and cyclopropyl groups likely reduce polarity, favoring solubility in organic solvents like dichloromethane or ethanol. Computed properties such as the partition coefficient (LogP ≈ 1.53) indicate moderate lipophilicity, aligning with its potential as a pharmaceutical intermediate.

Synthetic Pathways and Methodologies

Table 2: Hypothetical Reduction Conditions

PrecursorReducing AgentSolventExpected Yield
4-Cyclopropyl-1,1,1-trifluorobutan-2-oneNaBH4_4EtOH60–75%
4-Cyclopropyl-1,1,1-trifluorobutan-2-oneLiAlH4_4THF70–85%

Applications in Pharmaceutical and Material Science

Bioactive Molecule Synthesis

The compound’s structure aligns with motifs found in antimicrobial and antiviral agents. Fluorinated alcohols often serve as precursors to trifluoromethylated ethers or amines, which are prevalent in FDA-approved drugs (e.g., Efavirenz) . The cyclopropyl group’s rigidity may enhance binding affinity to biological targets by limiting conformational flexibility, a strategy employed in protease inhibitors .

Material Science

The -CF3_3 group’s electron-withdrawing nature improves thermal stability and corrosion resistance in polymers. While direct applications of 4-cyclopropyl-1,1,1-trifluorobutan-2-ol in materials are unexplored, its derivatives could contribute to specialty coatings or fluorinated elastomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted 1H^1\text{H} NMR signals include:

  • Cyclopropyl protons: δ 0.5–1.5 ppm (multiplet, 4H)

  • Hydroxyl proton: δ 1.5–2.5 ppm (broad singlet, 1H)

  • Methylene groups: δ 2.0–3.0 ppm (complex splitting, 4H)
    19F^{19}\text{F} NMR would display a singlet near δ -70 ppm for the -CF3_3 group .

Mass Spectrometry

The exact mass (168.0449 g/mol) corresponds to the molecular ion peak [M]+[M]^+. Fragmentation patterns would likely include loss of -OH (17 Da) and -CF3_3 (69 Da) .

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